4-(3-氟苯基)苯酚

货号 B1339304

CAS 编号:

64465-61-8

分子量: 188.2 g/mol

InChI 键: FJMDMKNUDRMOCB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

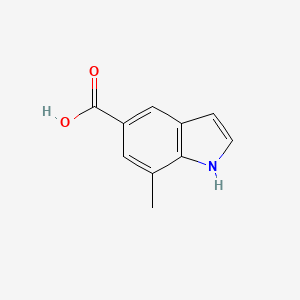

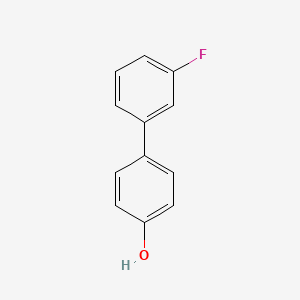

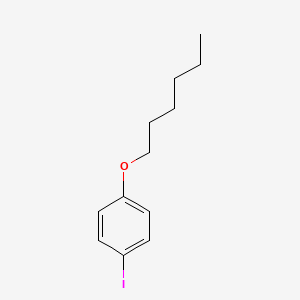

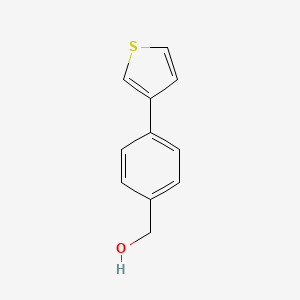

4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .

Molecular Structure Analysis

The molecular structure of 4-(3-Fluorophenyl)phenol consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .Physical And Chemical Properties Analysis

4-(3-Fluorophenyl)phenol has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .科学研究应用

-

Antimicrobial Studies

- Field : Microbiology

- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of pyrazole-derived hydrazones, which are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .

- Method : These molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .

- Results : These molecules showed minimum inhibitory concentration values as low as 0.39 μg/mL and were non-toxic to human cells at high concentrations .

-

Antioxidants in Foods

- Field : Food Science

- Application : Phenolic compounds, such as 4-(3-Fluorophenyl)phenol, have applications as antioxidants in foods, used in dairy products, and as food additives .

- Method : Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals . They are used as food additives, that is, antimicrobial, and antioxidant agents .

- Results : Phenolic compounds in foods possess several health benefits such as antibacterial, antihyperlipidemic, anticancer, antioxidants, cardioprotective, neuroprotective, and antidiabetic properties .

-

Flame Retardancy and Dielectric Properties

- Field : Material Science

- Application : A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .

- Method : The specific method of application or experimental procedure is not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Acetylcholinesterase Inhibition

- Field : Biochemistry

- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of a 3-fluorophenyl carbamate derivative of carvacrol (CAR-5), which is a potent inhibitor of acetylcholinesterase .

- Method : CAR-5 is synthesized from a reaction between carvacrol and 3-fluorophenyl isocyanate in dichloromethane .

- Results : CAR-5 is 130-fold more active compared to carvacrol in acetylcholinesterase inhibition and 400-fold more efficient in inhibiting butyrylcholinesterase, with negligible cell death .

-

Anti-inflammatory Activity

- Field : Pharmacology

- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of a chalcone of indole, which has potent anti-inflammatory activity .

- Method : The specific method of application or experimental procedure is not detailed in the source .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

-

Antiviral Activity

- Field : Virology

- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of various indole derivatives, which have potent antiviral activity .

- Method : The specific method of application or experimental procedure is not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Acid-Base Chemistry

- Field : Physical Chemistry

- Application : 4-(3-Fluorophenyl)phenol, also known as ortho-fluorophenol, is used in studies of acid-base chemistry .

- Method : The acidity of ortho-fluorophenol is determined by measuring its dissociation constant .

- Results : The dissociation constants for ortho, meta, para and unsubstituted phenol are 8.7, 9.3, 9.9 and 10.0 respectively. Ortho-fluorophenol is the most acidic .

-

Synthesis of Natural Phenols

- Field : Organic Chemistry

- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of natural phenols to improve their biological activity .

- Method : The specific method of application or experimental procedure is not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Synthesis of Indole Derivatives

- Field : Medicinal Chemistry

- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of indole derivatives, which have potent anti-inflammatory activity .

- Method : The specific method of application or experimental procedure is not detailed in the source .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

安全和危害

属性

IUPAC Name |

4-(3-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMDMKNUDRMOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571595 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)phenol | |

CAS RN |

64465-61-8 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)